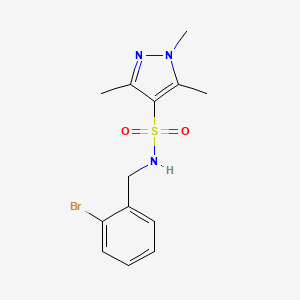
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as BBr 3464, is a novel anticancer agent that has shown promising results in preclinical studies. This compound belongs to the family of pyrazole sulfonamides and has a unique chemical structure that gives it the ability to interact with DNA and induce cell death in cancer cells.
Mécanisme D'action
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 binds to DNA in a sequence-specific manner and induces DNA damage. This leads to the activation of DNA damage response pathways, which ultimately results in cell death. N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been shown to induce both single-strand and double-strand breaks in DNA, which are lethal to cancer cells. The sequence-specific binding of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 to DNA makes it a highly selective agent that targets cancer cells while sparing normal cells.
Biochemical and Physiological Effects
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, induce cell cycle arrest, and activate apoptotic pathways. N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This inhibition of angiogenesis is thought to be one of the key factors contributing to the potent anticancer activity of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 is a highly reactive compound that can be difficult to handle in the laboratory. It requires careful handling and storage to maintain its stability and potency.
Orientations Futures
There are several future directions for the development of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. One area of research is the development of new formulations of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 that can improve its pharmacokinetic properties and increase its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. This could help to identify patients who are most likely to benefit from treatment with N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 in humans.
Applications De Recherche Scientifique
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been shown to induce cell death in cancer cells by binding to DNA and causing DNA damage. This unique mechanism of action makes it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-9-13(10(2)17(3)16-9)20(18,19)15-8-11-6-4-5-7-12(11)14/h4-7,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYDTXWGYWJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
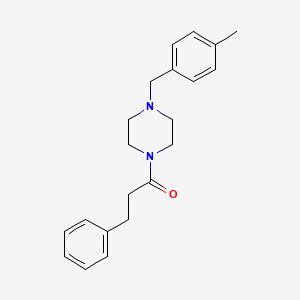
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
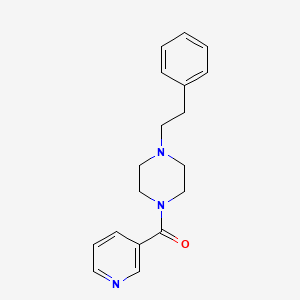
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)
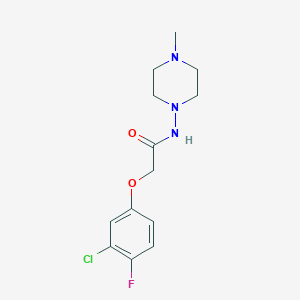

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
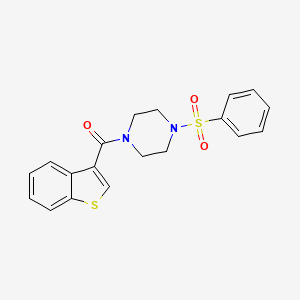
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)